Polymer Composites: Improves the mechanical properties, thermal stability, and dispersibility of fillers in polymer composites by enhancing interfacial adhesion [, ]. Examples include rubber biocomposites with enhanced strength and fire resistance [] and polyethylene/silica nanocomposites with controlled crystallization behavior [].
Surface Modification: Modifies the surface wettability and reactivity of various materials like silica, alumina, and metals, impacting their application in catalysis, coatings, and sensors [, , ]. A study demonstrated its use in creating a highly selective catalyst for the transfer hydrogenation of nitriles by fine-tuning the surface hydrophilicity [].
Sensor Development:
Optical Oxygen Sensors: Used in the fabrication of highly sensitive and stable optical oxygen sensors [, , , , ]. The compound forms a porous sol-gel matrix that entraps oxygen-sensitive ruthenium complexes, enabling real-time oxygen monitoring in various applications, including breath analysis and bioprocess monitoring.
Optical pH Sensors: Incorporated in sol-gel-based optical pH sensors for environmental and biomedical applications [, , ]. The silane forms a matrix that immobilizes pH-sensitive dyes, enabling accurate and reversible pH measurements.
Dissolved Carbon Dioxide Sensors: Utilized in developing optical sensors for dissolved carbon dioxide [, ], particularly for environmental monitoring. Similar to pH sensors, the silane matrix entraps CO2-sensitive indicators, allowing for precise detection in aqueous environments.
Applications
Wood Preservation: Impregnates wood to enhance dimensional stability, fire performance, and decay resistance by increasing hydrophobicity and interacting with cell wall components [].
Protein Crystallization: Used to modify mica surfaces for protein crystallization studies, providing controlled surface charge and hydrophobicity for improved crystal growth [].
Anti-Adhesive Coatings: Incorporated into anti-adhesive and hydrophobic coatings for various applications like self-cleaning surfaces, anti-graffiti coatings, and release coatings in polymer production [].
Related Compounds
Methyltriethoxysilane (MTEOS)
Compound Description: Methyltriethoxysilane is an organosilicon compound with the formula CH3Si(OCH2CH3)3. It is a colorless liquid widely used as a precursor in the sol-gel process for the preparation of silica-based materials. [, , , , , , ]
Relevance: Methyltriethoxysilane is structurally similar to n-Propyltriethoxysilane, with the difference being the length of the alkyl chain attached to the silicon atom. Methyltriethoxysilane has a methyl group, while n-Propyltriethoxysilane has a propyl group. This difference in alkyl chain length can influence the properties of the resulting materials, such as their hydrophobicity and mechanical strength. [, , , , , ]
Ethyltriethoxysilane (ETEOS)
Compound Description: Ethyltriethoxysilane (ETEOS) is an organosilicon compound with the formula C2H5Si(OCH2CH3)3. Like MTEOS, it serves as a common precursor in sol-gel processes, contributing to the formation of silica-based materials. [, , , , , ]
Relevance: Ethyltriethoxysilane shares a similar structure with n-Propyltriethoxysilane, differing only in the length of the alkyl chain (ethyl vs. propyl). This structural similarity makes it a suitable alternative to n-Propyltriethoxysilane in applications like the fabrication of optical sensor films. The choice between the two often depends on the specific requirements of the material being developed. [, , , , ]
Phenyltriethoxysilane (PhTEOS)
Compound Description: Phenyltriethoxysilane (PhTEOS) is an organosilicon compound with the formula C6H5Si(OCH2CH3)3. It serves as a precursor for introducing phenyl groups into silica-based materials during the sol-gel process. [, , , , ]
Relevance: Phenyltriethoxysilane, while structurally similar to n-Propyltriethoxysilane in terms of having a triethoxysilane group, differs significantly due to the presence of a phenyl group instead of an alkyl chain. This phenyl group introduces aromatic characteristics to the resulting material, influencing properties like hydrophobicity, refractive index, and mechanical strength compared to materials derived from n-Propyltriethoxysilane. [, , , ]
3-Aminopropyltriethoxysilane (APTES)
Compound Description: 3-Aminopropyltriethoxysilane (APTES) is an aminosilane coupling agent often used for surface modification. Its molecular formula is H2N(CH2)3Si(OCH2CH3)3. [, , ]
Relevance: 3-Aminopropyltriethoxysilane, unlike n-Propyltriethoxysilane, contains a primary amine group at the end of the propyl chain. This amine group provides a reactive site for further functionalization, making it suitable for applications requiring the attachment of biomolecules or other functional groups to the silica surface. [, ] This contrasts with the primarily hydrophobic nature of n-Propyltriethoxysilane. [, , , , , ]
n-Octyltriethoxysilane (C8TEOS)
Compound Description: n-Octyltriethoxysilane (C8TEOS) is another organosilane compound used in surface modification and sol-gel processes. Its chemical formula is CH3(CH2)7Si(OCH2CH3)3. [, ]
Relevance: n-Octyltriethoxysilane is closely related to n-Propyltriethoxysilane, sharing the same basic structure but with a longer alkyl chain (octyl vs. propyl). This difference leads to materials with increased hydrophobicity compared to those derived from n-Propyltriethoxysilane. [] The longer alkyl chain of n-Octyltriethoxysilane promotes stronger hydrophobic interactions, making it more effective in applications requiring water repellency.
3-Mercaptopropyltrimethoxysilane (MPTMS)
Compound Description: 3-Mercaptopropyltrimethoxysilane (MPTMS) is a silane coupling agent containing a thiol (-SH) group. Its chemical formula is HS(CH2)3Si(OCH3)3. [, ]
Relevance: Unlike n-Propyltriethoxysilane, 3-Mercaptopropyltrimethoxysilane possesses a thiol group, which provides a strong binding affinity for gold and other noble metals. This makes 3-Mercaptopropyltrimethoxysilane a valuable tool in the preparation of self-assembled monolayers on gold surfaces, used in various sensing and nanotechnology applications. [, ] This contrasts with n-Propyltriethoxysilane, which is typically used to modify surfaces for increased hydrophobicity.
Vinyltriethoxysilane
Compound Description: Vinyltriethoxysilane, with the formula CH2=CHSi(OCH2CH3)3, is an organosilicon compound used as a cross-linking agent and adhesion promoter. []
Relevance: Vinyltriethoxysilane, unlike n-Propyltriethoxysilane, contains a reactive vinyl group. This group allows it to participate in polymerization reactions, leading to the formation of cross-linked polymer networks. This property makes Vinyltriethoxysilane valuable in modifying polymers to enhance their mechanical strength, thermal stability, and adhesion properties. []
3,3′-Tetrathiobis(propyl-triethoxysilane)
Compound Description: 3,3′-Tetrathiobis(propyl-triethoxysilane) is a sulfur-containing silane coupling agent with the formula (CH3CH2O)3Si(CH2)3SS(CH2)3Si(OCH2CH3)3. It is used to enhance the adhesion between inorganic materials and organic polymers, particularly in rubber and composite applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N,N-Dimethylisopropylamine may be used as an alkylating agent in the preparation of N-methylaniline via palladium catalyzed N-methylation of aniline under microwave condition. It may also be used to prepare a hypergolic ionic liquid by reacting with hydrazoic acid. N,N-Dimethylisopropylamine (DMIPA) is an acyclic tertiary amine. The protonation of DMIPA lead to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase.
2-Amino-5-bromopyridine is a brominated aromatic amine reagent and is used for labeling of model reducing-end oligosaccharides via reductive amination.